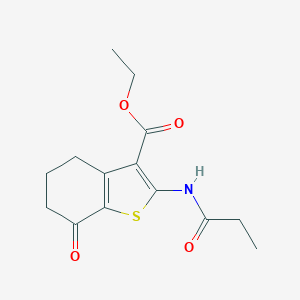

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic thiophene derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core with a 7-oxo group, a propanoylamino substituent at position 2, and an ethyl ester at position 3. Its synthesis typically involves acylation of the amino group on the thiophene core, followed by purification via chromatographic methods .

Properties

IUPAC Name |

ethyl 7-oxo-2-(propanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-3-10(17)15-13-11(14(18)19-4-2)8-6-5-7-9(16)12(8)20-13/h3-7H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSLXCONCHROQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)C(=O)CCC2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps:

-

Core Formation : Cyclohexanone derivatives (e.g., 5,5-dimethylcyclohexane-1,3-dione) react with ethyl cyanoacetate and sulfur in ethanol or dimethyl sulfoxide (DMSO) under basic conditions (diethylamine or N-ethylmorpholine) to yield the tetrahydrobenzothiophene scaffold.

-

Acylation : The intermediate amino group undergoes propanoylation using propanoyl chloride in chloroform under reflux (40–60°C), followed by recrystallization in ethanol.

Key Parameters:

| Parameter | Details |

|---|---|

| Solvent | Ethanol, DMSO, or chloroform |

| Temperature | 70–80°C (reflux) |

| Catalysts/Reagents | Sulfur (1.2–1.5 eq), diethylamine |

| Yield | 55–82% after purification |

Advantages : Scalable, uses commercially available reagents.

Limitations : Requires strict control of sulfur stoichiometry to avoid over-oxidation.

Palladium-Catalyzed Carbonylative Cyclization

A palladium-mediated approach enables efficient cyclization and esterification in one pot:

Reaction Steps:

-

Substrate Preparation : 2-(Methylthio)phenylacetylene derivatives are treated with carbon monoxide (32 atm) and ethanol in the presence of PdI₂ (2 mol%) and KI (KI:PdI₂ = 10:1) at 80–100°C.

-

Cyclization : Intramolecular S-5-endo-dig cyclization forms the benzothiophene core, followed by iodide-promoted S-demethylation and alkoxycarbonylation.

Key Parameters:

| Parameter | Details |

|---|---|

| Catalyst System | PdI₂/KI in BmimBF₄ (ionic liquid) |

| Pressure | 32 atm CO, 40 atm air |

| Temperature | 80–100°C |

| Yield | 68–98% |

Advantages : High selectivity, recyclable catalyst system.

Limitations : Requires specialized equipment for high-pressure conditions.

Multi-Step Functionalization of Preformed Benzothiophene Cores

This method modularly introduces substituents onto a pre-synthesized benzothiophene backbone:

Reaction Steps:

-

Esterification : Ethyl chlorooxalate reacts with the hydroxyl group of 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in dichloromethane (DCM) using triethylamine.

-

Amidation : The 2-amino intermediate is acylated with propanoyl chloride in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

Key Parameters:

Advantages : Flexibility in modifying substituents.

Limitations : Multi-step purification reduces overall efficiency.

Base-Promoted Cyclodehydration

A metal-free strategy leverages base-mediated propargyl-allenyl rearrangements:

Reaction Steps:

Key Parameters:

Advantages : Avoids transition metals, suitable for sensitive substrates.

Limitations : Limited substrate scope due to steric effects.

Analytical Validation of Synthetic Routes

Critical techniques for characterizing the compound and intermediates include:

Spectroscopic Methods:

Chromatographic Purity Assessment:

-

HPLC : >95% purity using C18 columns (acetonitrile/water gradient).

-

TLC Monitoring : Rf = 0.6 (petroleum ether:ethyl acetate = 1:1).

Optimization Strategies for Industrial Scaling

Key factors influencing yield and reproducibility:

Solvent and Temperature Effects:

Catalytic System Tuning:

-

PdI₂/KI Ratio : 1:10 molar ratio optimizes cyclization efficiency.

-

Radical Inhibitors : Addition of BHT (butylated hydroxytoluene) suppresses undesired radical pathways in base-mediated methods.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gewald Reaction | 55–82 | 90–95 | High | Moderate |

| Pd-Catalyzed | 68–98 | 95–99 | Moderate | Low |

| Multi-Step Functionalization | 50–75 | 85–90 | Low | High |

| Base-Promoted | 49–98 | 88–93 | High | Moderate |

Recommendations : The Pd-catalyzed method is preferred for high-purity applications, while the Gewald reaction balances cost and scalability for industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different benzothiophene analogs.

Scientific Research Applications

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its unique chemical structure may find applications in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations

The compound is compared with structurally related derivatives, focusing on substituents at positions 2 and 7 of the tetrahydrobenzo[b]thiophene core:

Crystallographic and Conformational Analysis

- The target compound’s 7-oxo group induces a half-chair conformation in the tetrahydrobenzo ring, similar to derivatives like ethyl 2-(propionylamino)-... .

- Intramolecular N–H···O hydrogen bonds form an S(6) ring motif, stabilizing the structure .

- Bulky substituents (e.g., benzamido) increase dihedral angles between the thiophene core and ester group, affecting crystal packing .

Functional Properties

- Anticorrosive Effects: Thiophene derivatives with electron-withdrawing groups (e.g., carboxamide, ester) exhibit enhanced anticorrosive properties via adsorption on metal surfaces . The propanoylamino group’s moderate electron withdrawal may balance solubility and adsorption efficiency.

- Pharmaceutical Potential: Acylated amino groups improve metabolic stability compared to free amino derivatives, making the target compound a candidate for drug intermediate synthesis .

Computational and Spectroscopic Data

- HRMS-ESI: The target compound’s molecular weight (C15H19NO4S) matches theoretical and experimental values (e.g., 390.1370 in for a related compound) .

- NMR: Substituents influence chemical shifts; propanoylamino protons resonate at δ ~2.3 ppm (quartet) and δ ~1.1 ppm (triplet) in ethyl ester derivatives .

Biological Activity

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 108940-06-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, particularly its antitumor effects, and summarizes relevant research findings.

- Molecular Formula : C14H17NO4S

- Molar Mass : 295.35 g/mol

- Structure : The compound features a benzothiophene core with a carboxylate ester and an oxo group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of cancer research. Its potential as an antitumor agent has been highlighted in various studies.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties, particularly against breast cancer cell lines. A study evaluated its effects on MCF-7 cells and reported the following:

- IC50 Values : The compound demonstrated an IC50 value of approximately 23.2 μM, indicating effective cytotoxicity against cancer cells.

- Mechanism of Action :

- Apoptosis Induction : Treatment with the compound led to a notable reduction in cell viability (26.86%) and increased apoptosis rates (early apoptosis at 8.73% and late apoptosis at 18.13%) compared to untreated controls .

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induced G2/M-phase and S-phase cell cycle arrest, suggesting interference with the normal cell cycle progression .

- Autophagy Assessment : While it did not significantly induce autophagic cell death, the compound inhibited autophagic processes, reinforcing its role in promoting apoptosis .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Apoptosis Induction | Cell Cycle Phase Arrest |

|---|---|---|---|

| This compound | 23.2 | Yes | G2/M and S Phase |

| Compound A (similar structure) | 45.0 | Moderate | G1 Phase |

| Compound B (related derivative) | 30.5 | Yes | G0/G1 Phase |

Study on Breast Cancer Cells

A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed significant findings:

- The compound caused a marked increase in apoptotic markers.

- Flow cytometry indicated a shift in cell population towards G2/M-phase arrest.

This case study underscores the compound's potential as a therapeutic agent in oncology.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step Gewald reaction or its variants. For example:

Core Formation: React cyclohexanone derivatives (e.g., 5,5-dimethylcyclohexane-1,3-dione) with ethyl cyanoacetate and sulfur in ethanol or DMSO under basic conditions (e.g., diethylamine or N-ethylmorpholine) to form the tetrahydrobenzothiophene core .

Functionalization: Introduce the propanoylamino group via amidation. For instance, react the amino intermediate with propanoyl chloride in chloroform under reflux, followed by recrystallization in ethanol .

Key Conditions:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR in DMSO-d6 or CDCl3 to confirm the tetrahydrobenzothiophene core, ester group (δ ~4.0–4.3 ppm for OCH2), and propanoylamino NH (δ ~8.5–9.0 ppm) .

- IR Spectroscopy: Identify carbonyl stretches (C=O from ester: ~1720 cm; ketone: ~1680 cm) and NH bending (~1550 cm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or EI-MS, with fragmentation patterns consistent with the benzothiophene backbone .

Q. How do solvent polarity and reaction temperature influence the yield of key synthetic steps?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates but may promote side reactions (e.g., over-oxidation). Ethanol balances solubility and stability, ideal for cyclocondensation .

- Temperature Control: Lower temperatures (0–5°C) during propanoylation minimize ester hydrolysis, while reflux (70–80°C) accelerates cyclization. Use ice-water quenching to isolate products .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrobenzothiophene core be resolved during X-ray structure refinement?

Methodological Answer:

- Data Collection: Use high-resolution (<1.0 Å) X-ray data to detect disordered atoms.

- Refinement Tools: Apply SHELXL with EADP constraints to model disordered methylene groups (e.g., cyclohexene ring disorder with site occupancy factors 0.64/0.36) .

- Validation: Cross-validate thermal parameters and hydrogen bonding (e.g., S(6) ring motifs via N–H⋯O interactions) using PLATON or OLEX2 .

Q. How to address contradictions in biological activity data across studies (e.g., varying IC50 values in enzyme assays)?

Methodological Answer:

- Assay Standardization: Normalize against positive controls (e.g., cisplatin for cytotoxicity) and confirm compound purity via HPLC (>95%).

- Structural Variants: Test analogs (e.g., replacing propanoylamino with benzamido groups) to isolate structure-activity relationships .

- Statistical Analysis: Use ANOVA to compare replicates and assess batch-to-batch variability in synthesis .

Q. What computational strategies predict binding modes of this compound to biological targets (e.g., kinases)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Maestro with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity). Parameterize the ligand using GAFF force fields .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the propanoylamino group and catalytic residues .

- ADMET Prediction: Employ SwissADME to evaluate bioavailability and potential off-target interactions .

Q. How to design experiments to validate intramolecular hydrogen bonding observed in crystallography?

Methodological Answer:

- Solid-State NMR: Compare H chemical shifts in crystalline vs. solution states to confirm hydrogen bond persistence .

- IR Temperature Studies: Monitor NH stretching frequencies at varying temperatures; shifts >30 cm indicate dynamic H-bonding .

- DFT Calculations: Optimize the geometry at B3LYP/6-31G(d) level and calculate H-bond energies (e.g., N–H⋯O: ~5–8 kcal/mol) .

Q. What strategies mitigate side reactions during propanoylation (e.g., ester hydrolysis or over-acylation)?

Methodological Answer:

- Protecting Groups: Temporarily protect the ester using tert-butyl groups during amidation .

- Low-Temperature Acylation: Add propanoyl chloride dropwise at 0–5°C in anhydrous chloroform to minimize hydrolysis .

- Workup Optimization: Quench with ice-water immediately post-reaction and extract with ethyl acetate to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.